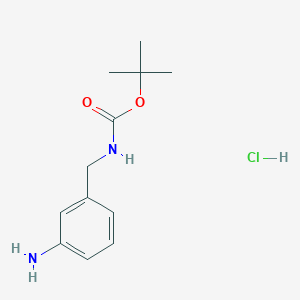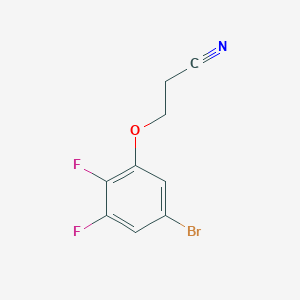
tert-Butyl 3-aminobenzylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminobenzylcarbamate hydrochloride typically involves the reduction of tert-Butyl 3-nitrobenzylcarbamate. One common method includes the following steps :
Reduction Reaction: tert-Butyl 3-nitrobenzylcarbamate is dissolved in ethanol, and 10% palladium on carbon (Pd-C) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in tert-Butyl 3-nitrobenzylcarbamate is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Reduction: tert-Butyl 3-aminobenzylcarbamate.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications .
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl 3-nitrobenzylcarbamate
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 4-hydroxybenzylcarbamate
Uniqueness: tert-Butyl 3-aminobenzylcarbamate hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C12H19ClN2O2 |
|---|---|
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
Clave InChI |
OXQSISZHBXOCAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)

![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)


![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)


